3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid, also known as N-(5-cyano-2-methylphenyl)-4-[(4-methylsulfonyl)phenyl]butan-2-amine, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as NS309 and is a potent activator of the small-conductance Ca2+-activated K+ (SK) channels.
Mécanisme D'action
NS309 works by activating the small-conductance Ca2+-activated K+ (SK) channels, which are important regulators of neuronal excitability and synaptic transmission. By activating these channels, NS309 can increase the duration of the afterhyperpolarization (AHP) following an action potential, which can lead to an increase in neuronal firing threshold and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
NS309 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction in blood pressure, enhancement of synaptic transmission, improvement of memory function, and inhibition of cancer cell growth. These effects are thought to be mediated through the activation of SK channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NS309 is its potency as an activator of SK channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of NS309 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on NS309, including the development of more selective SK channel activators, the investigation of the role of SK channels in neurological disorders such as epilepsy and Parkinson's disease, and the development of NS309 as a potential therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to better understand the mechanisms underlying the effects of NS309 on neuronal excitability and synaptic transmission.
Méthodes De Synthèse
The synthesis of NS309 involves several steps, including the reaction of 5-cyano-2-methylbenzenesulfonyl chloride with 4-methylsulfonylphenylmagnesium bromide to form the corresponding sulfonylphenyl ketone. This intermediate is then reacted with 1-bromo-3-chloropropane to form the desired NS309 compound.
Applications De Recherche Scientifique
NS309 has been extensively studied for its potential use in various scientific applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, NS309 has been shown to enhance synaptic transmission and improve memory function. In cardiovascular research, NS309 has been shown to have vasodilatory effects and reduce blood pressure. In cancer research, NS309 has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[(5-cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-16(11(3)7-14(17)18)21(19,20)13-8-12(9-15)6-5-10(13)2/h5-6,8,11H,4,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYGGICQWPWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.